Xylometazoline hydrochloride
Overview
Description
Xylometazoline hydrochloride: is a medication primarily used as a nasal decongestant. It belongs to the class of alpha-adrenergic agonists and is commonly found in over-the-counter nasal sprays and drops. This compound is effective in reducing nasal congestion caused by colds, allergies, and sinusitis by constricting the blood vessels in the nasal passages .
Mechanism of Action
Target of Action
Xylometazoline hydrochloride primarily targets the alpha (α)-adrenergic receptors . These receptors play a crucial role in the regulation of physiological processes such as smooth muscle contraction and neurotransmitter release . Xylometazoline is a more selective agonist at α2B-adrenoceptors, with affinity at α1A-, α2A-, α2C-, α1B-, and α1D-adrenoceptors .
Mode of Action
This compound works by binding to alpha (α)-adrenergic receptors, causing vasoconstriction of nasal blood vessels . This interaction results in decreased blood flow, thereby reducing nasal congestion and minor inflammation due to allergies or colds .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the alpha-adrenergic receptors . By binding to these receptors, this compound triggers a cascade of events leading to vasoconstriction . This results in decreased nasal congestion, facilitating easier breathing for individuals suffering from conditions such as colds or allergies .
Pharmacokinetics
This allows for direct action on the nasal blood vessels, providing quick relief from nasal congestion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the constriction of blood vessels in the nasal passages . This results in a reduction of blood flow and swelling, alleviating symptoms of nasal congestion and inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications or substances in the nasal passages could potentially interact with this compound, affecting its action. Additionally, individual health factors, such as blood pressure or heart conditions, can also impact the drug’s effectiveness and safety .
Biochemical Analysis
Biochemical Properties
Xylometazoline hydrochloride functions as a direct-acting alpha-adrenergic agonist . It binds to alpha (α)-adrenergic receptors, causing vasoconstriction of nasal blood vessels . This interaction with α-adrenergic receptors is key to its role in biochemical reactions .
Cellular Effects
This compound’s primary cellular effect is the reduction of nasal congestion. It achieves this by causing vasoconstriction in the nasal blood vessels, thereby decreasing the swelling associated with inflammation . This effect on cellular processes is crucial in its role as a nasal decongestant .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to α-adrenergic receptors, leading to vasoconstriction of nasal blood vessels . This is due to its design as an imidazole derivative, which mimics the molecular shape of adrenaline .
Temporal Effects in Laboratory Settings
This suggests that the effects of this compound may change over time, potentially leading to decreased effectiveness or a buildup of tolerance against the drug .
Dosage Effects in Animal Models
In animal models, the lethal dose (LD50) of this compound varies. The oral LD50 is 230 mg/kg in rats and 75 mg/kg in mice. The subcutaneous LD50 is 90 mg/kg in rats and 53 mg/kg in mice. The intraperitoneal LD50 is 43 mg/kg in rats . These figures indicate that the effects of this compound can vary significantly with different dosages.
Metabolic Pathways
It is known to work by binding to α-adrenergic receptors, causing vasoconstriction of nasal blood vessels . This suggests that its metabolic activity is likely linked to these receptors and their associated pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role as a nasal decongestant. It is applied directly to the nose, where it binds to α-adrenergic receptors in the nasal mucosa
Subcellular Localization
This compound is applied directly to the nasal mucosa, suggesting its primary subcellular localization is within the cells of this tissue . It binds to α-adrenergic receptors in the nasal mucosa, indicating that it likely localizes to wherever these receptors are found within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylometazoline hydrochloride is synthesized through a multi-step process. One common method involves the reaction of 2,6-dimethylbenzyl chloride with tert-butylamine to form 2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazoline. This intermediate is then converted to this compound by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Xylometazoline hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in aqueous solutions, especially under acidic or basic conditions.
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions of this compound are less common but can be carried out using reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may lead to the formation of imidazoline derivatives, while oxidation can result in the formation of various oxidized products .
Scientific Research Applications
Chemistry: Xylometazoline hydrochloride is used in research to study its chemical properties, stability, and interactions with other compounds. It serves as a model compound for studying the behavior of alpha-adrenergic agonists .
Biology: In biological research, this compound is used to investigate its effects on nasal tissues and its role in reducing inflammation and congestion. It is also studied for its potential antioxidant properties .
Medicine: Medically, this compound is widely used as a nasal decongestant. It is included in various formulations to provide relief from nasal congestion associated with colds, allergies, and sinusitis. Clinical studies have shown its effectiveness in improving the quality of life for individuals with nasal congestion .
Industry: In the pharmaceutical industry, this compound is manufactured and formulated into nasal sprays and drops. It is also used in combination with other active ingredients to enhance its therapeutic effects .
Comparison with Similar Compounds
Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.
Naphazoline: An alpha-adrenergic agonist used in eye drops and nasal sprays. It has a shorter duration of action compared to xylometazoline hydrochloride.
Phenylephrine: A selective alpha-1 adrenergic receptor agonist used as a decongestant. It has a different chemical structure and a shorter duration of action compared to this compound.
Uniqueness: this compound is unique due to its rapid onset of action and long-lasting effects. It provides quick relief from nasal congestion and maintains its decongestant effects for several hours. Additionally, its high selectivity for alpha-adrenergic receptors makes it an effective and reliable nasal decongestant .
Properties
IUPAC Name |
2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWFCQYETHJKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045223 | |
Record name | Xylometazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-35-5 | |
Record name | Xylometazoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylometazoline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Xylometazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylometazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLOMETAZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5S84033NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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